2,5-Dibromo-4-fluorobenzoyl chloride
Overview
Description
2,5-Dibromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at positions 2 and 5, a fluorine atom at position 4, and a carbonyl chloride group at position 1. This compound is used in various fields of research, including chemical, biological, and pharmaceutical studies.
Preparation Methods
The synthesis of 2,5-Dibromo-4-fluorobenzoyl chloride can be achieved through several methods. One common approach involves the acylation of 2,5-dibromo-4-fluorotoluene using oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at temperatures between 20-30°C for 1.5-2.5 hours, followed by distillation under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
2,5-Dibromo-4-fluorobenzoyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Scientific Research Applications
2,5-Dibromo-4-fluorobenzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in radiographic contrast agents due to its high atomic weight and radiopacity.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-fluorobenzoyl chloride involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its reactivity towards electrophiles and nucleophiles. The carbonyl chloride group can react with nucleophiles to form various derivatives, which can then interact with biological targets and pathways .
Comparison with Similar Compounds
2,5-Dibromo-4-fluorobenzoyl chloride can be compared with other similar compounds, such as:
2,5-Difluorobenzoyl chloride: This compound has two fluorine atoms instead of bromine atoms, making it less reactive in electrophilic aromatic substitution reactions.
4-Fluorobenzoyl chloride: This compound lacks the bromine atoms, resulting in different reactivity and applications.
2,4-Dichloro-5-fluorobenzoyl chloride: This compound has chlorine atoms instead of bromine atoms, which affects its chemical properties and reactivity.
Properties
IUPAC Name |
2,5-dibromo-4-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOIFLUVFSJWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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